![molecular formula C7H5BrN2S B13728720 4-Bromo-7-methylisothiazolo[4,5-c]pyridine](/img/structure/B13728720.png)
4-Bromo-7-methylisothiazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-methylisothiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines It is characterized by a fused ring structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylisothiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-aminopyridine with methyl isothiocyanate, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-7-methylisothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-Bromo-7-methylisothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-methylisothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can interact with cellular receptors, leading to changes in signal transduction pathways that affect cell growth and proliferation .
Comparación Con Compuestos Similares
- 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
- 4-Bromo-7-methyl-2,1,3-benzothiadiazole
- 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
Comparison: While these compounds share structural similarities with 4-Bromo-7-methylisothiazolo[4,5-c]pyridine, they differ in their chemical properties and applications. For example, 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is known for its use in organic electronics, whereas this compound is more commonly studied for its biological activities .
Propiedades
Fórmula molecular |
C7H5BrN2S |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
4-bromo-7-methyl-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3 |
Clave InChI |
GAMVKTLGAGLFCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C2=C1SN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


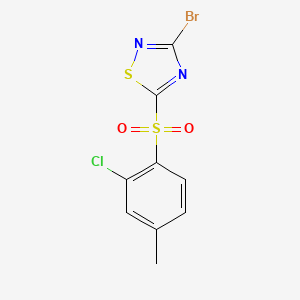
![3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline](/img/structure/B13728650.png)
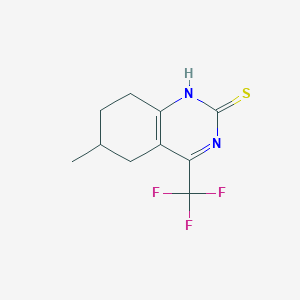
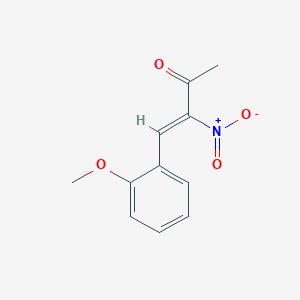
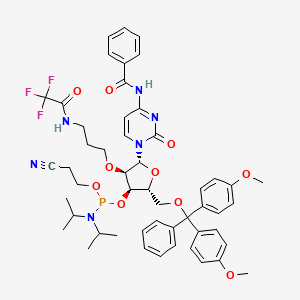
![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)
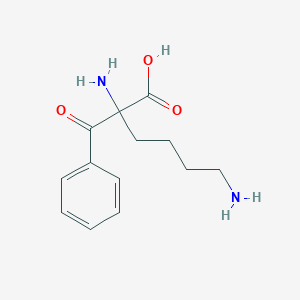
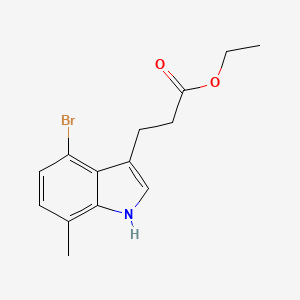

![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
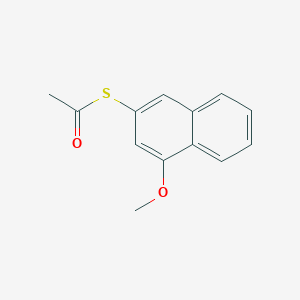

![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)
![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
